4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine
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Overview
Description
4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine is a synthetic organic compound that features a benzodioxole ring, a triazole ring, and a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzodioxole Ring: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Synthesis of the Triazole Ring: The triazole ring can be synthesized via a [3+2] cycloaddition reaction between an azide and an alkyne.
Construction of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a nitrogen source such as guanidine.
Coupling Reactions: The final compound can be obtained by coupling the benzodioxole, triazole, and pyrimidine intermediates under appropriate conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole ring, forming quinones.
Reduction: Reduction reactions could target the triazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used, but could include various substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in metal-catalyzed reactions.
Material Science:
Biology
Enzyme Inhibition: The compound might act as an inhibitor for specific enzymes, useful in biochemical studies.
Protein Binding: Studies on its binding affinity to various proteins could provide insights into its biological activity.
Medicine
Antifungal Agents: Similar compounds are often explored for their antifungal properties.
Anticancer Agents: Potential use in cancer therapy due to its ability to interfere with cellular processes.
Industry
Pharmaceuticals: Development of new drugs based on its structure.
Agriculture: Possible use as a pesticide or herbicide.
Mechanism of Action
The mechanism of action would depend on the specific biological target. For example:
Enzyme Inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis.
DNA Interaction: It could intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)benzene
- 4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)quinoline
Uniqueness
The unique combination of the benzodioxole, triazole, and pyrimidine rings in 4-(1,3-benzodioxol-5-yl)-2-(1H-1,2,4-triazol-1-ylmethyl)pyrimidine may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-2-(1,2,4-triazol-1-ylmethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O2/c1-2-12-13(21-9-20-12)5-10(1)11-3-4-16-14(18-11)6-19-8-15-7-17-19/h1-5,7-8H,6,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFYGWLYKPBBKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NC(=NC=C3)CN4C=NC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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